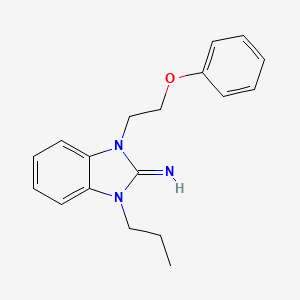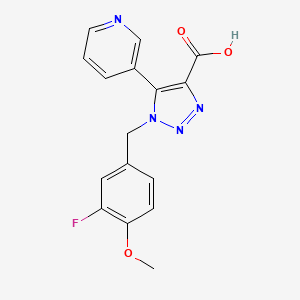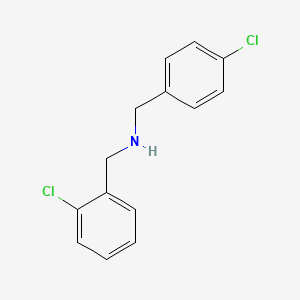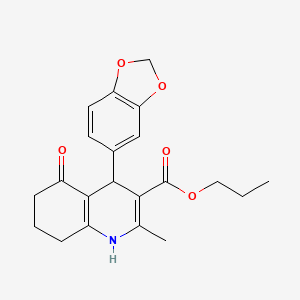![molecular formula C80H80N4O20Rh2 B12496196 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)](/img/structure/B12496196.png)
2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(?(2)-rhodium(2+)) bis(ethyl acetate) tetrakis(2-{2,4-dioxo-3-azatricyclo[7310?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-3-yl}-3,3-dimethylbutanoate) is a complex organometallic compound featuring rhodium as the central metal ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(?(2)-rhodium(2+)) bis(ethyl acetate) tetrakis(2-{2,4-dioxo-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-3-yl}-3,3-dimethylbutanoate) typically involves the coordination of rhodium ions with ethyl acetate and the specified ligand. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using metal-organic chemical vapor deposition (MOCVD) techniques. This method allows for excellent composition control and uniformity, which is crucial for applications requiring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Bis(?(2)-rhodium(2+)) bis(ethyl acetate) tetrakis(2-{2,4-dioxo-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-3-yl}-3,3-dimethylbutanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state rhodium complexes.
Reduction: Reduction reactions can convert the rhodium(2+) ions to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the ethyl acetate or other ligands are replaced by different ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(3+) complexes, while reduction could produce rhodium(1+) species.
Scientific Research Applications
Bis(?(2)-rhodium(2+)) bis(ethyl acetate) tetrakis(2-{2,4-dioxo-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-3-yl}-3,3-dimethylbutanoate) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: The compound’s potential biological activity is being explored for applications in medicinal chemistry.
Medicine: Research is ongoing to investigate its use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of bis(?(2)-rhodium(2+)) bis(ethyl acetate) tetrakis(2-{2,4-dioxo-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-3-yl}-3,3-dimethylbutanoate) involves the coordination of rhodium ions with the ligands, which facilitates various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
Comparison with Similar Compounds
Similar Compounds
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: This compound is used as a UV stabilizer in plastics and has different applications compared to the rhodium complex.
Bis(pinacolato)diboron: Commonly used in organic synthesis for borylation reactions, it differs significantly in structure and function from the rhodium complex.
Uniqueness
The uniqueness of bis(?(2)-rhodium(2+)) bis(ethyl acetate) tetrakis(2-{2,4-dioxo-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-3-yl}-3,3-dimethylbutanoate) lies in its specific coordination environment and the versatility of rhodium in catalysis and material science applications.
Properties
Molecular Formula |
C80H80N4O20Rh2 |
|---|---|
Molecular Weight |
1623.3 g/mol |
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+) |
InChI |
InChI=1S/4C18H17NO4.2C4H8O2.2Rh/c4*1-18(2,3)14(17(22)23)19-15(20)11-8-4-6-10-7-5-9-12(13(10)11)16(19)21;2*1-3-6-4(2)5;;/h4*4-9,14H,1-3H3,(H,22,23);2*3H2,1-2H3;;/q;;;;;;2*+2/p-4 |
InChI Key |
IKPDAZZROLGPGT-UHFFFAOYSA-J |
Canonical SMILES |
CCOC(=O)C.CCOC(=O)C.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.[Rh+2].[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Hydroxy-3-methylphenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12496118.png)

![2-amino-6,6-dimethyl-9-(thiophen-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12496138.png)
![8-[(2-ethylphenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12496147.png)
![3-[(4-bromophenyl)carbonyl]-6-methylquinolin-4(1H)-one](/img/structure/B12496152.png)
![1-(1H-indol-1-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B12496158.png)
![Ethyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496163.png)
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12496168.png)
![N-{4-[(3-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B12496174.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4,5-tribromo-2-methoxyphenyl)acetamide](/img/structure/B12496181.png)




